2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo-
Description
2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo- is a photochromic compound characterized by a fused naphthopyran backbone with a carboxaldehyde group at the 4-position and a ketone at the 2-position. This structure enables reversible ring-opening under UV irradiation, generating colored isomers that revert to the colorless state thermally . The carboxaldehyde substituent plays a critical role in modulating photochromic properties, including color intensity and thermal fading kinetics.
Properties
CAS No. |
35894-03-2 |
|---|---|
Molecular Formula |
C14H8O3 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-oxobenzo[h]chromene-4-carbaldehyde |
InChI |
InChI=1S/C14H8O3/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-8H |
InChI Key |
HYELTCXBPPOYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3C=O |
Origin of Product |
United States |
Biological Activity
2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo- (CAS No. 35894-03-2) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects, particularly focusing on its pharmacological potential.
- Molecular Formula : C14H8O3
- Molecular Weight : 224.21 g/mol
- LogP : 2.75870 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 47.28 Ų
These properties suggest that the compound may have suitable characteristics for biological activity, including good membrane permeability.
Synthesis
The synthesis of 2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo- can be achieved through various methods, often involving the reaction of naphthols with carboxylate derivatives under acidic conditions. For instance, a one-pot acid-catalyzed reaction has been reported to yield derivatives with enhanced photochromic properties, indicating potential applications in phototherapy and sensors .
Antioxidant Properties
Research indicates that derivatives of naphthopyran compounds exhibit significant antioxidant activity. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. For example, studies have shown that certain naphthopyran derivatives can effectively inhibit lipid peroxidation in biological systems .
Enzyme Inhibition
One of the notable biological activities of 2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo- is its inhibitory effect on aldose reductase. This enzyme plays a crucial role in diabetic complications by converting glucose into sorbitol. In vitro studies have demonstrated that certain derivatives possess potent inhibitory activity with IC50 values comparable to established inhibitors like sorbinil .
Antimalarial Activity
Recent investigations into the antimalarial properties of related naphthopyran compounds have shown promising results. Derivatives have been screened for their efficacy against Plasmodium falciparum, with some exhibiting high potency and low toxicity profiles . This highlights their potential as lead compounds in the development of new antimalarial drugs.
Cytotoxicity and Antimicrobial Activity
The cytotoxic effects of 2H-Naphtho[1,2-b]pyran-4-carboxaldehyde derivatives have been evaluated against various cancer cell lines. Some compounds demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a mechanism that warrants further exploration for cancer therapeutics . Additionally, antimicrobial assays indicate that these compounds exhibit activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents .
Case Studies
- Aldose Reductase Inhibition : A study synthesized several benzopyran derivatives and evaluated their aldose reductase inhibitory activity. The most potent compound showed an IC50 value of 0.020 µM, indicating its potential as a therapeutic agent in managing diabetic complications .
- Antimalarial Screening : Derivatives from the naphthopyran series were tested for their antimalarial efficacy in vitro against P. falciparum strains. The results indicated that some compounds had IC50 values significantly lower than those of standard treatments, suggesting a novel approach to malaria therapy .
Scientific Research Applications
Based on the search results, here is information regarding the applications of 2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo:
2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo- is a chemical compound with the molecular formula C14H8O3 and a molecular weight of 224.21 g/mol . Also known as 2-OXO-2H-BENZO[H]CHROMENE-4-CARBALDEHYDE, it is identified by the PubChem CID 11989493 .
Photochromism
- 2H-Naphthopyrans, including derivatives with carboxylate groups at the C-4 position, exhibit photochromic properties under UV irradiation . These compounds undergo an electrocyclic pyran ring-opening when exposed to UV or sunlight, resulting in a mixture of colored isomers .
- The presence of a carboxylate group at the C-4 position can influence the thermal fading speed of the photochromic process .
- Naphthopyrans with a carboxylate group at the C-4 position and a methyl group in the ortho position of the aryl rings exhibit efficient photochromic behavior at room temperature with a faster switching speed .
Antimicrobial Activity
- Pyrane and fused 4H-pyrane derivatives have garnered interest because of their antimicrobial activity .
Derivatives and Synthesis
- A one-pot multicomponent condensation method has been developed for synthesizing 1H-Naphtho[2,1-b]pyran derivatives using β-naphthol, aldehydes, and β-oxobenzenepropane (dithioates) under solvent-free conditions .
- Naphthopyran-4-carboxylates can be synthesized through an acid-catalyzed one-pot reaction of naphthols with ethyl 4,4-diaryl-4-hydroxybut-2-ynoate .
Additional Information
- Novel photochromic indeno-fused naphthopyran compounds have been described .
- 2H-Naphtho[2,3-b]pyran is another related compound with the molecular formula C13H10O and PubChem CID 22983284 .
- 3,4-dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione (β-lapachone) has anti-inflammatory and anti-arthritic activities .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Naphthopyran Derivatives
Research Findings and Mechanistic Insights
- Thermal Fading Kinetics : Carboxaldehyde and carboxylate groups at C-4 reduce energy barriers for ring-closing, enabling rapid thermal reversion. This contrasts with bulkier substituents (e.g., aryl groups at C-6), which stabilize open forms .
- Synthetic Flexibility : The target compound’s aldehyde group allows further functionalization (e.g., condensation with hydrazines to form hydrazones), a strategy used in pyrazole-carboxaldehyde derivatives ().
- Photostability : 2H-Naphtho[1,2-b]pyrans generally exhibit higher fatigue resistance than 3H analogs, making them suitable for reusable photochromic materials .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo-, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Vilsmeier-Haack formylation , where a formyl group is introduced to the naphthopyran core using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperature (0–90°C). This approach is analogous to the synthesis of pyrazole-carboxaldehydes (e.g., 1,3-diphenyl-pyrazole-4-carboxaldehyde in ).
- Optimization : Key parameters include stoichiometric ratios of reagents, reaction time (typically 4–8 hours), and purification via recrystallization (ethanol/water mixtures yield 70–80% purity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Identifies the aldehyde carbonyl stretch (~1700 cm⁻¹) and lactone (2-oxo) group (~1750 cm⁻¹).
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm, while the naphthopyran aromatic protons resonate between δ 7.5–8.5 ppm. ¹³C NMR confirms the carboxaldehyde carbon at ~190 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ and fragmentation patterns .
Q. How does the carboxaldehyde group influence the compound’s reactivity in heterocyclic synthesis?
- The aldehyde moiety participates in condensation reactions (e.g., with amines to form Schiff bases) and cyclocondensation (e.g., with malononitrile to yield pyran derivatives). For example, demonstrates similar aldehydes forming hydrazones and thiazolidinones .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : Unexpected splitting in ¹H NMR may arise from rotamers or hydrogen bonding . For example, reports solvent-dependent shifts in pyrazole-carboxaldehyde derivatives. Use variable-temperature NMR or deuterated solvents (DMSO-d₆) to suppress dynamic effects .
- Validation : Cross-check with 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous signals .
Q. What experimental design strategies improve yield in multi-step syntheses?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst loading (e.g., ZnCl₂ in ), and solvent polarity. For instance, optimizing POCl₃/DMF ratios in Vilsmeier reactions can reduce side products .
- In-situ Monitoring : Techniques like TLC or HPLC track intermediate formation, enabling real-time adjustments .
Q. What mechanistic pathways explain the compound’s cyclization behavior under acidic conditions?
- Proposed Mechanism : In the presence of anhydrous ZnCl₂, the aldehyde undergoes intramolecular cyclization with adjacent hydroxyl or amine groups, forming oxazine or pyran-fused heterocycles (analogous to and ). Computational studies (DFT) can model transition states to validate pathways .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile : The aldehyde group is sensitive to oxidation and humidity. Store under inert gas (N₂/Ar) at –20°C in amber vials. recommends similar protocols for polycyclic aromatics to prevent degradation .
Q. Can computational modeling predict regioselectivity in derivatization reactions?
- DFT Applications : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the naphthopyran core. For example, the C-4 carboxaldehyde is more reactive than the fused aromatic ring, guiding selective functionalization (e.g., ’s principles on reaction mechanisms) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
